![molecular formula C6H5N3S B13106584 Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
Imidazo[1,2-a]pyrimidine-5(1h)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-a]pyrimidine-5(1H)-thione is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, with a thione group at the 5-position. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development and other scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine-5(1H)-thione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the propargylation of a key intermediate, such as 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and functionalization . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Imidazo[1,2-a]pyrimidine-5(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound. These products can exhibit different biological activities and properties, making them useful for further research and development.
科学研究应用
Imidazo[1,2-a]pyrimidine-5(1H)-thione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has shown potential as an anticancer agent, with derivatives exhibiting activity against various cancer cell lines. It is also being investigated for its antiviral, antibacterial, and anti-inflammatory properties.
Industry: this compound and its derivatives are used in the development of agrochemicals, pharmaceuticals, and materials science applications.
作用机制
The mechanism of action of imidazo[1,2-a]pyrimidine-5(1H)-thione involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
相似化合物的比较
Imidazo[1,2-a]pyrimidine-5(1H)-thione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused ring system but lacks the thione group.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern and is used in the development of luminescent materials and optoelectronic devices.
Imidazo[1,2-b]pyridazine: This compound has a pyridazine ring fused with an imidazole ring and is investigated for its potential as an anticancer and antiviral agent.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogues.
属性
分子式 |
C6H5N3S |
|---|---|
分子量 |
151.19 g/mol |
IUPAC 名称 |
1H-imidazo[1,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C6H5N3S/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) |
InChI 键 |
XBDWPLQDSSKDKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2NC=CN2C1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)

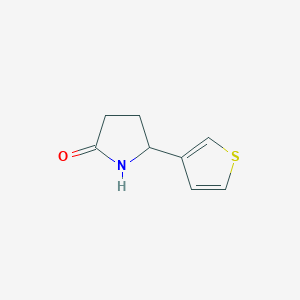
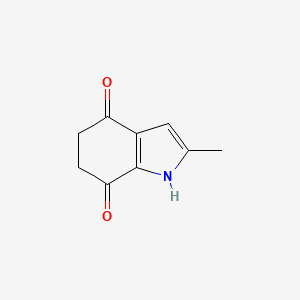
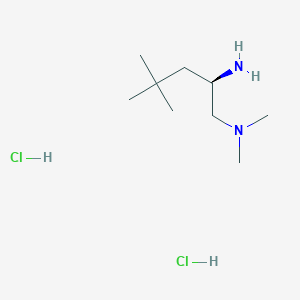
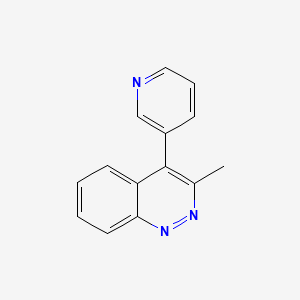
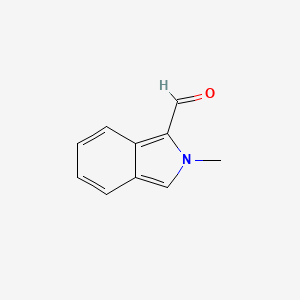
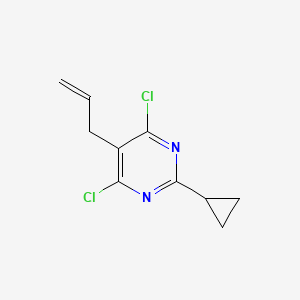
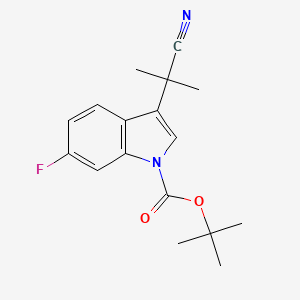
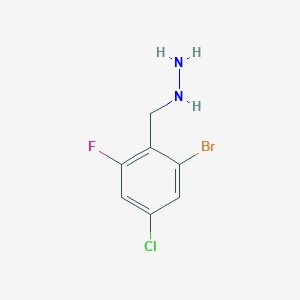
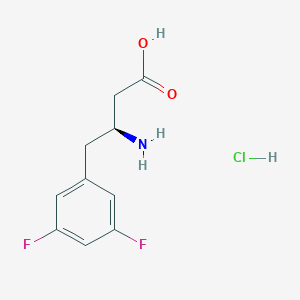

![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
